5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol
Overview
Description
5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, particularly in anti-cancer research .
Mechanism of Action
Mode of Action
This compound inhibits CDKs, especially CDK12 and/or CDK13, selectively as compared to CDK7 . It also acts as a selective Cyclin K degrader , thereby removing the key signaling mechanism required for CDK12 and/or CDK13 activation . This confers additional cellular potency and selectivity . In addition, it suppresses the activation of IGF1R and Src .
Biochemical Pathways
The compound affects the CDK and IGF1R/Src pathways. CDKs are associated with cell cycle regulation and DNA damage response. The inhibition of CDKs can lead to cell cycle arrest and apoptosis. The IGF1R/Src pathways are associated with cell growth and survival. Their inhibition can lead to reduced cell proliferation and increased cell death .
Result of Action
The compound significantly inhibits the viability of several NSCLC cell lines in vitro by inducing apoptosis . It also suppresses the growth of H1299 NSCLC xenograft tumors without overt toxicity and substantially reduces the multiplicity, volume, and load of lung tumors in the Kras G12D/+ -driven lung tumorigenesis model .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol has been found to interact with various enzymes and proteins. More specifically, it inhibits CDKs, especially CDK12 and/or CDK13, and is selective for CDK12 and/or CDK13 as compared to CDK7 .
Cellular Effects
The effects of this compound on cells are profound. It has been found to inhibit CDKs, which play a crucial role in cell cycle regulation . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It inhibits CDKs, particularly CDK12 and/or CDK13 . This inhibition disrupts the normal function of these kinases, leading to changes in gene expression and cellular function.
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: The amino group is introduced via nucleophilic substitution reactions.
Attachment of the oxolan-3-ol moiety: This step involves the coupling of the pyrazolo[3,4-d]pyrimidine core with a hydroxymethyl oxolan derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrazolo[3,4-d]pyrimidine core or the hydroxymethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It has shown potential as an anti-cancer agent, particularly against renal cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and have been studied for their anti-cancer properties.
APPAMP compounds: These compounds inhibit CDKs and have similar biological activities.
Uniqueness
5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidine core and the oxolan-3-ol moiety. This structure confers distinct biological activities, particularly its ability to selectively inhibit CDK12 and CDK13 and degrade Cyclin K .
Biological Activity
5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol is a compound of significant interest in medicinal chemistry due to its structural similarity to purine derivatives and its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a fused pyrazolo-pyrimidine ring system, which is known for its pharmacological properties. The presence of the hydroxymethyl group on the oxolane ring enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit RNA glycosidase activity, which is crucial in the context of certain bacterial infections. For instance, 4-Aminopyrazolo[3,4-d]pyrimidine (4-APP), a related compound, has been identified as a potent inhibitor of Shiga toxin 1 (Stx1), which can lead to renal injury and hemolytic uremic syndrome .
- Anticancer Properties : Pyrazolo[3,4-d]pyrimidines have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Recent studies have demonstrated that derivatives can significantly inhibit the growth of cancer cell lines such as MCF-7 and HCT-116 with IC50 values ranging from 45 to 99 nM .
Case Study 1: Inhibition of Stx1
A study demonstrated that 4-APP effectively inhibits Stx1 by binding more tightly to the Stx1-ribosome complex than to the free enzyme. This uncompetitive inhibition suggests that similar compounds could be developed for therapeutic strategies against infections caused by enterohemorrhagic E. coli .
Case Study 2: Anticancer Activity
Research on pyrazolo[3,4-d]pyrimidine derivatives revealed their potential as selective CDK inhibitors. A series of compounds were synthesized and tested against various cancer cell lines, showing promising cytotoxic effects. The most active compounds exhibited IC50 values significantly lower than those of standard treatments like sorafenib .
Data Tables
Properties
IUPAC Name |
5-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-9-5-2-14-15(10(5)13-4-12-9)8-1-6(17)7(3-16)18-8/h2,4,6-8,16-17H,1,3H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDCTRKQKKYCHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3C=N2)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938334 | |
Record name | 1-(2-Deoxypentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17318-21-7 | |
Record name | MLS002693673 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69921 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Deoxypentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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